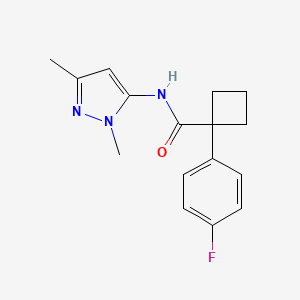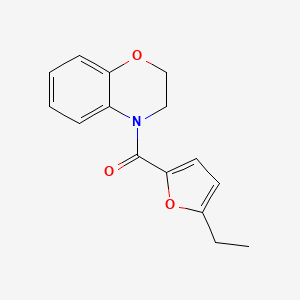
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone is a synthetic compound that belongs to the class of benzoxazinones. It is commonly referred to as DIBOM or DBM. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone is not fully understood, but it is believed to act through multiple pathways. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by activating caspase enzymes. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. In fungi and pests, it has been shown to disrupt cellular membranes and inhibit the activity of enzymes involved in various metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit tumor growth. In plants, it has been shown to improve resistance to fungal and pest attacks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone in lab experiments include its high purity, stability, and low toxicity. Its synthetic nature also allows for easy modification of its chemical structure to enhance its properties. However, its limitations include its high cost of synthesis and limited availability.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone. One potential direction is the development of new derivatives with enhanced properties for specific applications. Another direction is the study of its potential as a therapeutic agent for various diseases, including neurodegenerative diseases and viral infections. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to give a high yield of pure compound suitable for scientific research. It has been extensively studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. It has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of new derivatives with enhanced properties and the study of its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone involves the reaction of 2-aminophenol with 5-ethylfuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with an acid catalyst such as p-toluenesulfonic acid to yield the final product. This method has been optimized to give a high yield of pure compound suitable for scientific research.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier. In agriculture, it has been shown to have anti-fungal and anti-pest properties, making it a potential candidate for use as a natural pesticide. In material science, it has been studied for its potential use as a polymer stabilizer and antioxidant.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(5-ethylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-11-7-8-14(19-11)15(17)16-9-10-18-13-6-4-3-5-12(13)16/h3-8H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKIHTIGEIUAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



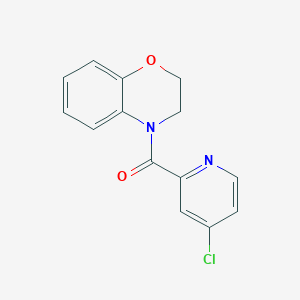



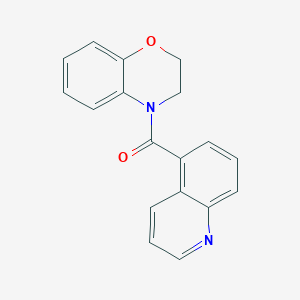


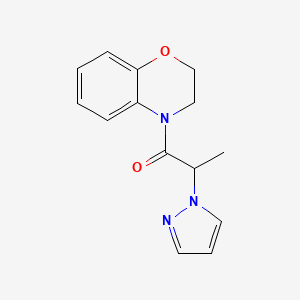
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)

![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
